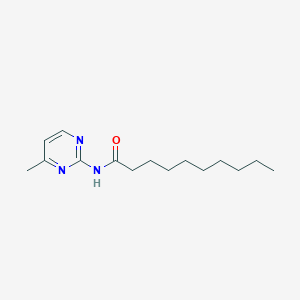

N-(4-methyl-2-pyrimidinyl)decanamide

Description

N-(4-methyl-2-pyrimidinyl)decanamide is a synthetic amide derivative featuring a 10-carbon aliphatic chain (decanamide) conjugated to a 4-methyl-substituted pyrimidine ring. This structure combines lipophilic (decanamide) and aromatic heterocyclic (pyrimidinyl) moieties, enabling interactions with biological membranes and enzymes.

Properties

Molecular Formula |

C15H25N3O |

|---|---|

Molecular Weight |

263.38 g/mol |

IUPAC Name |

N-(4-methylpyrimidin-2-yl)decanamide |

InChI |

InChI=1S/C15H25N3O/c1-3-4-5-6-7-8-9-10-14(19)18-15-16-12-11-13(2)17-15/h11-12H,3-10H2,1-2H3,(H,16,17,18,19) |

InChI Key |

OGODQPKDJIXXKK-UHFFFAOYSA-N |

SMILES |

CCCCCCCCCC(=O)NC1=NC=CC(=N1)C |

Canonical SMILES |

CCCCCCCCCC(=O)NC1=NC=CC(=N1)C |

Origin of Product |

United States |

Comparison with Similar Compounds

Sulfonamide Derivatives (e.g., N4-Acetylsulfamerazine)

Structural Differences :

- N-(4-methyl-2-pyrimidinyl)decanamide lacks the sulfonamide (-SO₂NH-) bridge present in sulfamerazine derivatives like N4-Acetylsulfamerazine (). Instead, it features a direct amide linkage between the decanoyl chain and pyrimidine.

- Biological Implications: Sulfonamide derivatives exhibit antibacterial activity due to competitive inhibition of dihydropteroate synthase (DHPS).

Physicochemical Properties :

| Property | This compound | N4-Acetylsulfamerazine |

|---|---|---|

| Melting Point (°C) | Not reported | 246–247 |

| Functional Groups | Amide, pyrimidine | Sulfonamide, acetyl |

| LogP (Predicted) | ~5.2 (highly lipophilic) | ~2.8 (moderate) |

Glucosylceramide Synthase (UGCG) Inhibitors (e.g., PDMP)

Structural and Functional Contrasts :

Biofilm-Disrupting Decanamides ()

Key Differences :

Plant Growth Regulators (e.g., N-Isobutyl decanamide)

Structural-Activity Relationship :

- N-Isobutyl decanamide () promotes lateral root formation in Arabidopsis at 14 μM. Replacing the isobutyl group with pyrimidine (as in the target compound) may alter receptor binding, as pyrimidines are known to interact with cytokinin receptors in plants .

- Potency Comparison :

- N-Isobutyl decanamide: 50% root growth inhibition at 14 μM.

- Pyrimidine analogs (unrelated): Active at nM-μM ranges in cytokinin signaling.

Phenolic and Vanillyl Decanamides ()

Functional Group Impact :

- N-(4-Hydroxyphenyl)decanamide () and N-Vanillyldecanamide () feature phenolic or methoxybenzyl groups, enabling hydrogen bonding with polar targets. The pyrimidine in the target compound offers π-π stacking and nitrogen-based interactions, favoring enzyme active sites over membrane receptors .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.